

# An In-depth Technical Guide to (4E)-4-Methylhepta-1,4-diene

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## Compound of Interest

Compound Name: 4-Methyl-1,4-heptadiene

Cat. No.: B080527

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This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, and the general reactivity of (4E)-4-methylhepta-1,4-diene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a building block in synthetic pathways.

## Compound Identification and Properties

(4E)-4-methylhepta-1,4-diene is a non-conjugated diene with the molecular formula C<sub>8</sub>H<sub>14</sub>.[\[1\]](#)[\[2\]](#) Its structure features two double bonds, one at the C1-C2 position and the other at the C4-C5 position, separated by a methylene group. The "(4E)" designation indicates the stereochemistry around the C4-C5 double bond.

Table 1: Physicochemical and Computed Properties of (4E)-4-Methylhepta-1,4-diene

Property	Value	Unit	Source
Identifiers			
IUPAC Name	(4E)-4-methylhepta-1,4-diene	-	<a href="#">[1]</a>
CAS Number	13857-55-1	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub>	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	110.20	g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	NZXFAMRCCGUQG Q-BQYQJAHWSA-N	-	<a href="#">[3]</a>
Physical Properties			
Boiling Point (Normal)	383.16 (Predicted)	K	<a href="#">[3]</a>
Melting Point (Normal)	159.12 (Predicted)	K	<a href="#">[3]</a>
Thermodynamic Properties (Predicted)			
Enthalpy of Vaporization (Δ <sub>avap</sub> H°)	32.77	kJ/mol	<a href="#">[3]</a>
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	14.09	kJ/mol	<a href="#">[3]</a>
Enthalpy of Formation (Gas, Δ <sub>f</sub> H° <sub>gas</sub> )	24.41	kJ/mol	<a href="#">[3]</a>
Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	175.99	kJ/mol	<a href="#">[3]</a>
Partition and Solubility (Predicted)			
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	2.919	-	<a href="#">[3]</a>

Water Solubility (log10WS)	-2.88	mol/L	[3]
Spectroscopic Data			
IR and Mass Spectra	Available	-	[4]
<sup>13</sup> C NMR Spectra	Available	-	

## Synthesis of 4-Methyl-1,4-heptadiene

While specific, detailed experimental protocols for the synthesis of **4-Methyl-1,4-heptadiene** are not readily available in the literature, a plausible and representative synthesis can be designed based on established organometallic reactions. One such approach is the coupling of an organometallic reagent with an appropriate electrophile. The following section details a hypothetical experimental protocol for its synthesis via a Grignard reaction.

## Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes the synthesis of **4-Methyl-1,4-heptadiene** from allyl bromide and pentan-2-one, followed by dehydration.

### Step 1: Preparation of the Grignard Reagent (Allylmagnesium Bromide)

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

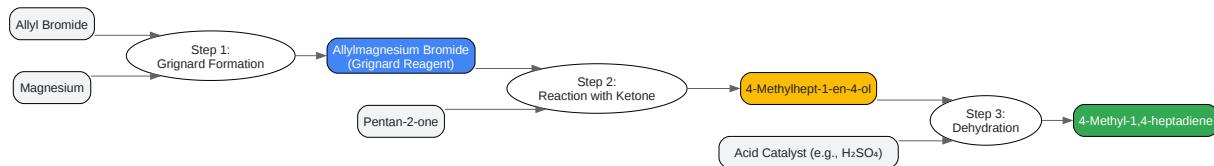
- After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent, allylmagnesium bromide.

#### Step 2: Reaction with Ketone

- Cool the Grignard reagent solution in an ice bath.
- Slowly add a solution of pentan-2-one in anhydrous diethyl ether from the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 4-methylhept-1-en-4-ol.

#### Step 3: Dehydration to **4-Methyl-1,4-heptadiene**

- To the crude 4-methylhept-1-en-4-ol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture to induce dehydration. The product, **4-Methyl-1,4-heptadiene**, can be distilled from the reaction mixture as it is formed.
- Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield the final product.

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Caption: Representative synthesis workflow for **4-Methyl-1,4-heptadiene**.

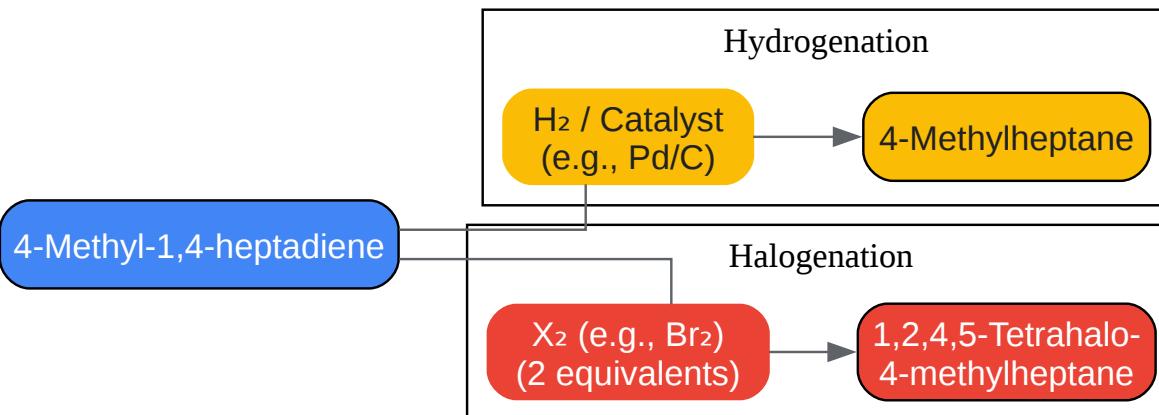
## General Reactivity

As a non-conjugated diene, the two double bonds in **4-Methyl-1,4-heptadiene** generally react independently of one another, similar to simple alkenes.<sup>[2]</sup> The trisubstituted double bond at the C4 position is more sterically hindered and electron-rich compared to the terminal double bond at the C1 position, which may lead to differences in reactivity under certain conditions.

## Addition Reactions

**Hydrogenation:** Catalytic hydrogenation will reduce both double bonds to yield the corresponding alkane, 4-methylheptane. By using specific catalysts (e.g., Lindlar's catalyst), it may be possible to achieve selective hydrogenation of the less substituted double bond.

**Halogenation:** Addition of halogens (e.g., Br<sub>2</sub>, Cl<sub>2</sub>) will occur across the double bonds. With one equivalent of the halogen, a mixture of products resulting from addition to either the C1-C2 or C4-C5 double bond is expected. With excess halogen, the tetrasubstituted dihalide will be formed.



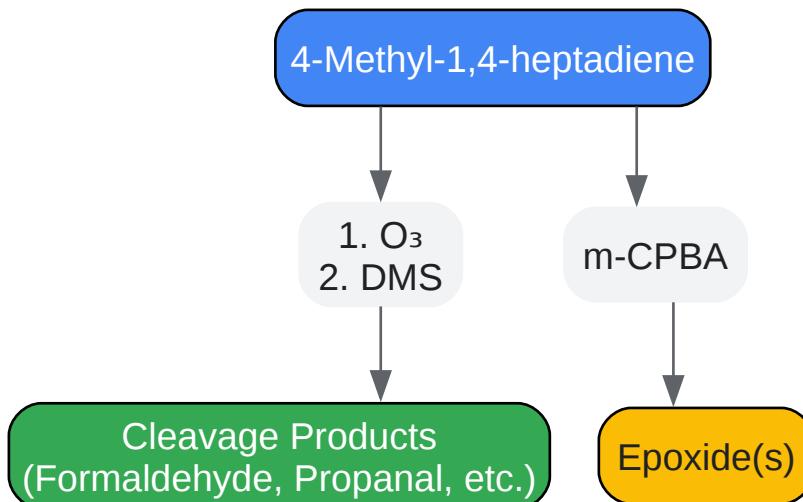
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Caption: General addition reactions of **4-Methyl-1,4-heptadiene**.

## Oxidation Reactions

**Ozonolysis:** Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) will cleave both double bonds, yielding smaller carbonyl-containing fragments. Cleavage of the C1-C2 bond will produce formaldehyde and 3-methyl-3-heptenal. Cleavage of the C4-C5 bond will produce propanal and pentan-2-one.

**Epoxidation:** Reaction with a peroxy acid (e.g., m-CPBA) can form epoxides at either or both of the double bonds. The more electron-rich trisubstituted double bond at the C4 position is expected to react faster than the terminal double bond.



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Caption: General oxidation reactions of **4-Methyl-1,4-heptadiene**.

## Relevance in Research and Drug Development

Currently, there is no documented evidence to suggest that (4E)-4-methylhepta-1,4-diene possesses intrinsic biological activity or is directly involved in any signaling pathways. Its utility for the target audience of researchers and drug development professionals lies in its potential as a simple hydrocarbon scaffold or an intermediate in the synthesis of more complex molecules. The two double bonds of differing substitution offer sites for selective chemical modifications, allowing for the construction of more elaborate molecular architectures that may be of interest in medicinal chemistry.

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